molecular formula C12H10ClNO B13443083 alpha-Chloro-1-naphthaleneacetamide

alpha-Chloro-1-naphthaleneacetamide

Cat. No.: B13443083
M. Wt: 219.66 g/mol
InChI Key: SSTKJYHNKKQOHM-UHFFFAOYSA-N
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Description

Alpha-Chloro-1-naphthaleneacetamide is a synthetic organic compound that belongs to the class of naphthalenes It is characterized by the presence of a chloro group attached to the alpha position of the naphthalene ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Chloro-1-naphthaleneacetamide typically involves the chlorination of 1-naphthaleneacetamide. The process can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is usually conducted under reflux conditions to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Alpha-Chloro-1-naphthaleneacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to form naphthaleneacetic acid derivatives.

    Reduction Reactions: Reduction of the acetamide group can yield corresponding amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution: Formation of alpha-amino-1-naphthaleneacetamide or alpha-thio-1-naphthaleneacetamide.

    Oxidation: Formation of alpha-chloro-1-naphthaleneacetic acid.

    Reduction: Formation of alpha-chloro-1-naphthaleneethylamine.

Scientific Research Applications

Alpha-Chloro-1-naphthaleneacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of alpha-Chloro-1-naphthaleneacetamide involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic substitution reactions. The acetamide group can form hydrogen bonds with biological molecules, influencing their activity and function. The compound may also interact with enzymes, altering their catalytic properties and affecting metabolic pathways.

Comparison with Similar Compounds

Alpha-Chloro-1-naphthaleneacetamide can be compared with other similar compounds, such as:

    1-Naphthaleneacetamide: Lacks the chloro group, making it less reactive in substitution reactions.

    Alpha-Bromo-1-naphthaleneacetamide: Contains a bromo group instead of a chloro group, which can influence its reactivity and biological activity.

    Alpha-Iodo-1-naphthaleneacetamide: Contains an iodo group, which is more reactive than the chloro group, leading to different chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a range of reactions, making it valuable for research and development in multiple fields.

Properties

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

2-chloro-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C12H10ClNO/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,(H2,14,15)

InChI Key

SSTKJYHNKKQOHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(=O)N)Cl

Origin of Product

United States

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